3-[(Dimethylamino)methyl]-4-hydroxybenzoic acid

Medicinal Chemistry Fragment-Based Drug Design Molecular Recognition

3-[(Dimethylamino)methyl]-4-hydroxybenzoic acid (CAS 103095-57-4) is a synthetic, small-molecule benzoic acid derivative that incorporates a phenolic hydroxyl group at the 4-position, a carboxylic acid moiety, and a dimethylaminomethyl substituent at the 3-position. This arrangement creates a zwitterionic-capable scaffold with dual hydrogen-bond donor and multiple acceptor sites, imparting distinct physicochemical properties compared to simpler aminobenzoic acid analogs.

Molecular Formula C10H13NO3
Molecular Weight 195.218
CAS No. 103095-57-4
Cat. No. B2527084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(Dimethylamino)methyl]-4-hydroxybenzoic acid
CAS103095-57-4
Molecular FormulaC10H13NO3
Molecular Weight195.218
Structural Identifiers
SMILESCN(C)CC1=C(C=CC(=C1)C(=O)O)O
InChIInChI=1S/C10H13NO3/c1-11(2)6-8-5-7(10(13)14)3-4-9(8)12/h3-5,12H,6H2,1-2H3,(H,13,14)
InChIKeyHOOAJZWFCABKPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[(Dimethylamino)methyl]-4-hydroxybenzoic acid (CAS 103095-57-4) – A Structurally Unique Multifunctional Scaffold for Pharmaceutical R&D and Chemical Biology


3-[(Dimethylamino)methyl]-4-hydroxybenzoic acid (CAS 103095-57-4) is a synthetic, small-molecule benzoic acid derivative that incorporates a phenolic hydroxyl group at the 4-position, a carboxylic acid moiety, and a dimethylaminomethyl substituent at the 3-position. This arrangement creates a zwitterionic-capable scaffold with dual hydrogen-bond donor and multiple acceptor sites, imparting distinct physicochemical properties compared to simpler aminobenzoic acid analogs [1]. The compound's structural features position it as a versatile intermediate in medicinal chemistry, particularly in the design of anti-inflammatory and antioxidant agents, as well as a building block for fragment-based drug discovery .

Why Generic Aminobenzoic Acid Analogs Cannot Substitute for 3-[(Dimethylamino)methyl]-4-hydroxybenzoic acid in Structure-Activity-Driven Research Applications


In-class aminobenzoic acid derivatives cannot be generically interchanged with 3-[(dimethylamino)methyl]-4-hydroxybenzoic acid due to substantial differences in hydrogen-bonding capacity, lipophilicity, and topological polarity that directly impact molecular recognition, solubility, and pharmacokinetic behavior. The target compound uniquely combines a phenolic –OH donor with a flexible dimethylaminomethyl basic center, yielding a hydrogen-bond donor count of 2 and an acceptor count of 4, alongside an XLogP3 of -1.4 [1]. In contrast, the closest structural analogs—such as 4-[(dimethylamino)methyl]benzoic acid—lack the phenolic hydroxyl, thereby reducing their hydrogen-bond donor capacity and altering electrostatic potential surfaces that govern target engagement [2]. The quantitative evidence below demonstrates that each comparator deviates significantly in at least two key physicochemical parameters, making the target compound irreplaceable for applications requiring its specific hydrogen-bonding topology and polarity profile.

Quantitative Differential Evidence Guide: 3-[(Dimethylamino)methyl]-4-hydroxybenzoic acid vs. Closest Structural Analogs


Hydrogen-Bond Donor Capacity: The Phenolic –OH Advantage

3-[(Dimethylamino)methyl]-4-hydroxybenzoic acid provides two hydrogen-bond donor (HBD) sites (carboxylic acid –OH and phenolic –OH), whereas the dehydroxylated analog 4-[(dimethylamino)methyl]benzoic acid offers only one HBD [1][2]. The additional donor site enables stronger, more directional interactions with biological targets such as kinase hinge regions or protease active sites, where dual HBD engagement is often required for affinity and selectivity.

Medicinal Chemistry Fragment-Based Drug Design Molecular Recognition

Lipophilicity Control: Lower LogP Reduces Non-Specific Binding Risk

The target compound exhibits an XLogP3 of -1.4, markedly lower than the 1.6 predicted for 3-(dimethylamino)benzoic acid, which lacks both the phenolic –OH and the methylene spacer [1][2]. The 3.0 log unit decrease indicates substantially higher polarity and aqueous solubility for the target compound, reducing the risk of hydrophobic collapse, plasma protein binding, and off-target membrane partitioning.

ADMET Optimization Drug-Likeness Physicochemical Profiling

Topological Polar Surface Area: Sufficient TPSA for Blood-Brain Barrier Penetration, Yet Higher than Simplified Analogs

The topological polar surface area (TPSA) of 3-[(dimethylamino)methyl]-4-hydroxybenzoic acid is 60.8 Ų, compared to 40.5 Ų for 4-[(dimethylamino)methyl]benzoic acid and 40.5 Ų for 3-(dimethylamino)benzoic acid (both lacking the phenolic –OH) [1][2][3]. The 20.3 Ų increase keeps the target compound below the commonly cited 70–90 Ų threshold for blood-brain barrier penetration while providing additional polarity for solubility, a balance that is difficult to achieve with the comparators.

CNS Drug Discovery Permeability Prediction Medicinal Chemistry Design

Regioisomeric Differentiation: 3-Dimethylaminomethyl vs. 5-Dimethylaminomethyl Substitution Impacts Pharmacophore Topology

The 3-dimethylaminomethyl-4-hydroxy substitution pattern of the target compound places the basic amine center in a meta orientation relative to the carboxylic acid, whereas the regioisomer 5-[(dimethylamino)methyl]-2-hydroxybenzoic acid adopts an ortho-hydroxy/meta-aminomethyl arrangement [1]. This positional difference alters the three-dimensional pharmacophore, influencing molecular recognition by biological targets such as enzymes and receptors. No experimental data are available for either regioisomer in the same assay system; however, class-level SAR knowledge indicates that regioisomeric shifts in hydrogen-bond donor/acceptor topology frequently result in order-of-magnitude differences in target binding affinity [2].

Structure-Activity Relationship (SAR) Pharmacophore Modeling Isomer Selectivity

Optimal Application Scenarios for 3-[(Dimethylamino)methyl]-4-hydroxybenzoic acid Based on Differential Evidence


Fragment-Based Lead Discovery Requiring Dual Hydrogen-Bond Donor Functionality

In fragment-based drug design (FBDD), fragments with two hydrogen-bond donors are preferred for initial screening because they can establish more specific interactions with protein targets. The target compound's dual HBD capacity (carboxylic acid + phenolic –OH) makes it suitable for FBDD libraries targeting kinases, proteases, or protein-protein interaction interfaces, where dehydroxylated analogs such as 4-[(dimethylamino)methyl]benzoic acid would fail to achieve sufficient binding enthalpy [1][2].

Anti-Inflammatory or Antioxidant Lead Optimization Programs

The combination of low lipophilicity (XLogP3 = -1.4) and the presence of a phenolic hydroxyl group—a known radical-scavenging pharmacophore—positions this compound as a promising starting scaffold for anti-inflammatory or antioxidant lead optimization. Its polarity profile reduces the risk of non-specific membrane interactions compared to the more lipophilic 3-(dimethylamino)benzoic acid (XLogP3 = +1.6) [3][4].

CNS Drug Discovery Projects Targeting Blood-Brain Barrier Permeable Chemotypes

With a TPSA of 60.8 Ų—below the generally accepted 70–90 Ų threshold for CNS penetration—the target compound is suited for central nervous system drug discovery programs. In contrast, the morpholine-containing analog 4-hydroxy-3-(morpholinomethyl)benzoic acid (TPSA ≈ 79.2 Ų, MW = 237.25 Da) exceeds the optimal TPSA range and carries a higher molecular weight, which may limit its passive CNS permeability [5].

Synthesis of Prodrugs and Salt Forms for Improved Bioavailability

The presence of both a basic dimethylamino group (pKa ~8-9, estimated) and a carboxylic acid (pKa ~4-5) allows the compound to form stable salts with pharmaceutical acids or bases, as well as ester prodrugs. This dual functionality is absent in 4-[(dimethylamino)methyl]benzoic acid, which lacks the phenolic handle for additional derivatization, limiting its utility in prodrug design [6].

Quote Request

Request a Quote for 3-[(Dimethylamino)methyl]-4-hydroxybenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.